Comparative In Vitro α-Glucosidase Inhibitory Potential via Class-Level Inference
While direct assay data for 1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide is not available in primary literature, class-level inference from structurally similar pyrazole-3-carbohydrazide derivatives suggests significant α-glucosidase inhibitory potential [1]. A related derivative, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1), demonstrated an IC50 value of 75.62 ± 0.56 µM against α-glucosidase, which is comparable to the standard inhibitor Acarbose (IC50 = 72.58 ± 0.68 µM) under the same assay conditions [1]. This establishes a benchmark for the class, indicating that procurement of this specific hydrazide scaffold is a rational choice for antidiabetic drug discovery programs targeting α-glucosidase.
| Evidence Dimension | In vitro α-glucosidase inhibition |
|---|---|
| Target Compound Data | Not directly assayed; inferred activity based on structural class. |
| Comparator Or Baseline | Acarbose (IC50 = 72.58 ± 0.68 µM) and Pyz-1 (IC50 = 75.62 ± 0.56 µM) |
| Quantified Difference | Pyz-1 is equipotent to Acarbose, providing a baseline for the pyrazole-3-carbohydrazide class. |
| Conditions | In vitro enzyme inhibition assay (as described in Scientific Reports, 2024). |
Why This Matters
This class-level activity profile validates the procurement of the pyrazole-3-carbohydrazide scaffold for antidiabetic research, positioning it as a core structure for generating active derivatives.
- [1] Mortada, S., Karrouchi, K., Alharthi, A. I., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14, Article 1312. View Source
